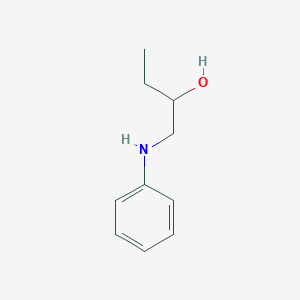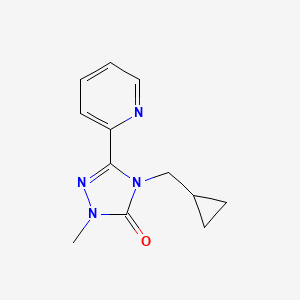
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is part of a broader category of compounds that have been the subject of various synthetic and chemical property investigations. Research in this field has explored the synthesis of related compounds and their potential applications. For instance, studies have focused on the synthesis of triazole derivatives, examining their chemical structures and potential as scaffolds for further chemical modification (Boechat et al., 2010). These efforts are aimed at understanding the fundamental chemical properties of these compounds and exploring their potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated the antimicrobial activities of triazole derivatives, with a focus on exploring their potential use in treating infections. For example, research has demonstrated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, assessing their antimicrobial activities. These studies have shown that certain triazole derivatives exhibit good to moderate antimicrobial activity, highlighting their potential as candidates for antimicrobial drug development (Hacer Bayrak et al., 2009).
Antioxidant Properties
The antioxidant properties of triazole derivatives have also been a subject of interest. Research into new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has revealed that these compounds can be synthesized in good yields and have been screened for their antioxidant and antiradical activities. Such studies indicate that triazole derivatives can serve as potent antioxidants, which may have implications for their use in preventing oxidative stress-related diseases (Bekircan et al., 2008).
Drug Delivery Applications
In the realm of pharmaceuticals, the potential of triazole derivatives for drug delivery applications has been explored. Research into the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages has demonstrated that triazole derivatives can play a role in the development of novel drug delivery systems. These systems aim to improve the solubility and efficacy of hydrophobic drugs, offering new strategies for targeted drug delivery and therapy (Mattsson et al., 2010).
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-12(17)16(8-9-5-6-9)11(14-15)10-4-2-3-7-13-10/h2-4,7,9H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNJOLXEYQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2=CC=CC=N2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
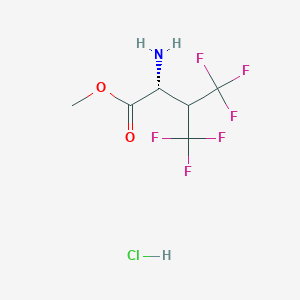
amino}oxolan-3-ol](/img/structure/B2504431.png)
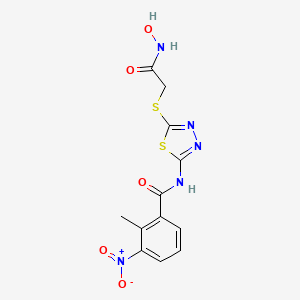
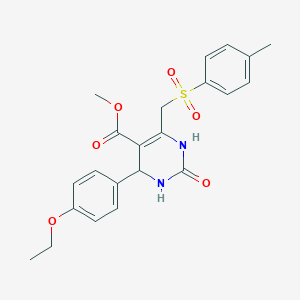
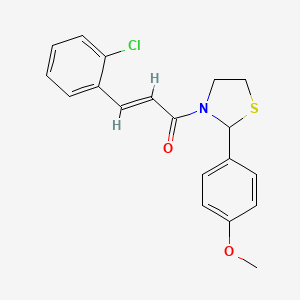
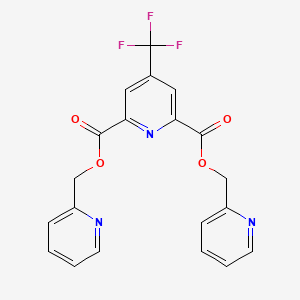
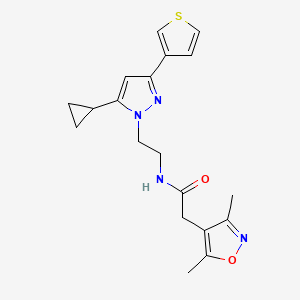
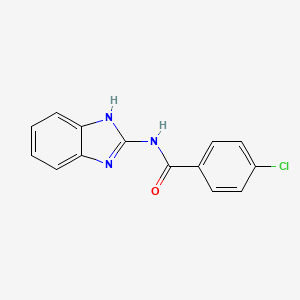
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)
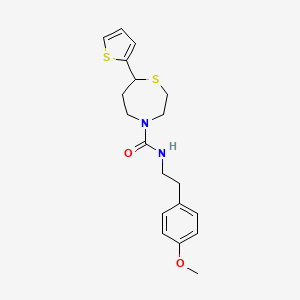

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
